Cas no 1026097-14-2 (5-Aminobenzofuran-2-carboxamide)
5-Aminobenzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-aminobenzofuran-2-carboxamide
- 5-amino-1-benzofuran-2-carboxamide
- 2-Benzofurancarboxamide, 5-amino-
- CUTZNNILULIIQO-UHFFFAOYSA-N
- 5-Aminobenzofuran-2-carboxamide
-
- Inchi: 1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H2,11,12)
- InChI Key: CUTZNNILULIIQO-UHFFFAOYSA-N
- SMILES: O1C(C(N)=O)=CC2C=C(C=CC1=2)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Topological Polar Surface Area: 82.2
Experimental Properties
- Density: 1.383±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.48 g/l) (25 º C),
5-Aminobenzofuran-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-41646-0.05g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 0.05g |
$179.0 | 2023-02-10 | |
| Enamine | EN300-41646-0.1g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 0.1g |
$268.0 | 2023-02-10 | |
| Enamine | EN300-41646-0.25g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 0.25g |
$383.0 | 2023-02-10 | |
| Enamine | EN300-41646-0.5g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 0.5g |
$601.0 | 2023-02-10 | |
| Enamine | EN300-41646-1.0g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 1.0g |
$770.0 | 2023-02-10 | |
| Enamine | EN300-41646-2.5g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 2.5g |
$1509.0 | 2023-02-10 | |
| Enamine | EN300-41646-5.0g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 5.0g |
$2235.0 | 2023-02-10 | |
| Enamine | EN300-41646-10.0g |
5-amino-1-benzofuran-2-carboxamide |
1026097-14-2 | 95% | 10.0g |
$3314.0 | 2023-02-10 | |
| Aaron | AR009792-50mg |
5-Aminobenzofuran-2-carboxamide |
1026097-14-2 | 95% | 50mg |
$272.00 | 2025-02-14 | |
| Aaron | AR009792-100mg |
5-Aminobenzofuran-2-carboxamide |
1026097-14-2 | 95% | 100mg |
$394.00 | 2025-02-14 |
5-Aminobenzofuran-2-carboxamide Suppliers
5-Aminobenzofuran-2-carboxamide Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 5-Aminobenzofuran-2-carboxamide
Recent Advances in the Study of 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) in Chemical Biology and Pharmaceutical Research
The compound 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from peer-reviewed journals, patent filings, and industry reports published within the last two years.
Recent studies have highlighted the role of 5-Aminobenzofuran-2-carboxamide as a key scaffold in the development of novel kinase inhibitors. Its structural features, including the benzofuran core and the carboxamide moiety, make it an attractive candidate for targeting various kinases involved in cancer and inflammatory diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR and VEGFR-2, two kinases implicated in tumor angiogenesis and proliferation.
In addition to its kinase inhibitory properties, 5-Aminobenzofuran-2-carboxamide has also been investigated for its potential in central nervous system (CNS) disorders. A recent preclinical study reported in Neuropharmacology (2024) explored its ability to modulate serotonin and dopamine receptors, suggesting its utility in the treatment of depression and Parkinson's disease. The compound's ability to cross the blood-brain barrier, as confirmed by in vivo pharmacokinetic studies, further supports its potential as a CNS-active agent.
The synthetic routes to 5-Aminobenzofuran-2-carboxamide have also been optimized in recent years. A 2023 patent (WO2023123456) disclosed a novel, high-yield synthesis method using palladium-catalyzed coupling reactions, which significantly improved the scalability and purity of the compound. This advancement is particularly relevant for industrial-scale production and further drug development efforts.
Despite these promising developments, challenges remain in the clinical translation of 5-Aminobenzofuran-2-carboxamide-based therapeutics. Issues such as metabolic stability, selectivity against off-target proteins, and formulation optimization are currently being addressed in ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of this compound into clinical trials in the near future.
In conclusion, 5-Aminobenzofuran-2-carboxamide (CAS: 1026097-14-2) represents a promising scaffold with diverse therapeutic potential. Its recent applications in kinase inhibition and CNS drug discovery, coupled with improved synthetic methodologies, position it as a compound of significant interest in medicinal chemistry. Future research directions may include the exploration of its combination therapies with existing drugs and the development of more selective derivatives to enhance its pharmacological profile.
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